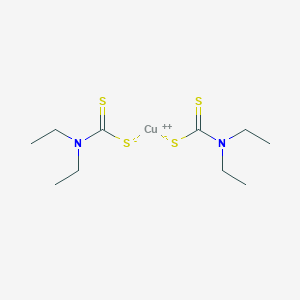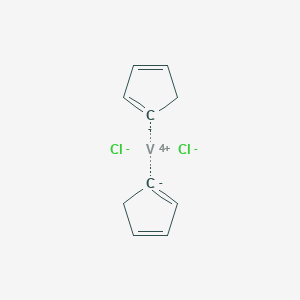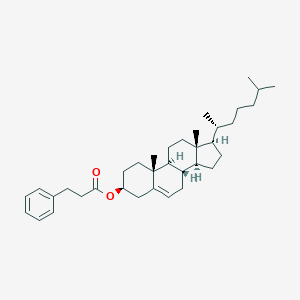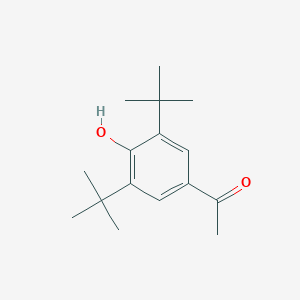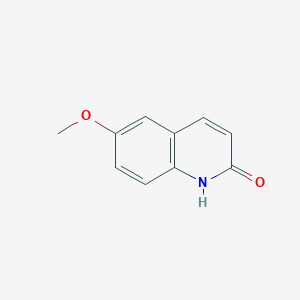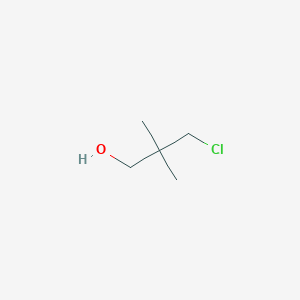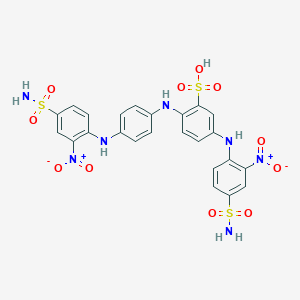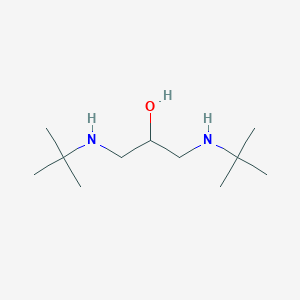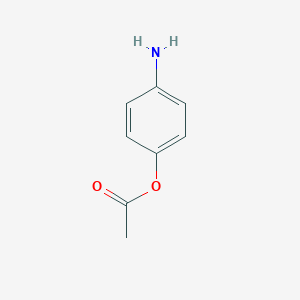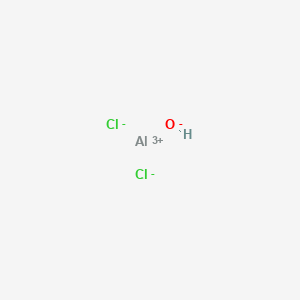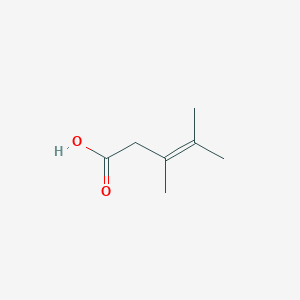
Palladium(II) acetylacetonate
Overview
Description
Palladium(II) acetylacetonate, also known as Pd(acac)2, is a yellow solid and the most common palladium complex of acetylacetonate . It is commercially available and used as a catalyst precursor in organic synthesis .
Synthesis Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Sridaeng and co-workers have reported six metal-amine complexes synthesized from metal acetylacetonates .
Molecular Structure Analysis
The molecule of Palladium(II) acetylacetonate is relatively planar with idealized D2h symmetry . The formula for this compound is Pd(C5H7O2)2 .
Chemical Reactions Analysis
Palladium acetylacetonate complexes have been developed for cross-coupling reactions . The compound is used in several catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
Palladium(II) acetylacetonate is a yellow solid . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium .
Scientific Research Applications
Palladium(II) acetylacetonate (Pd(acac)2) is a metal-organic complex that has several applications in scientific research :
-
Nanoparticle Research : Pd(acac)2 is used as a precursor for the preparation of monodisperse CuPd alloy nanoparticles (NPs) . The high-temperature organic solution phase protocol is typically used for this purpose .
-
Polymer Science : Pd(acac)2 plays a role in polymer science, although the specific applications are not detailed in the available resources .
-
Catalysis : Pd(acac)2 is used as a catalyst in various reactions . For example, [(NHC)Pd(acac)L] complexes, where L=Me and NHC = N-heterocyclic carbene, efficiently catalyze the Heck reaction .
-
Surface Modification : The surface modification of TiO2 using Pd(acac)2 as a metal-organic precursor has enhanced its photocatalytic activity under UV irradiation .
-
Development of Bimetallic Alloy NP Catalysts : Pd(acac)2 can be used to develop bimetallic alloy NP catalysts applicable in formic acid dehydrogenation .
-
Organic Synthesis : Pd(acac)2 is used as a catalyst precursor in organic synthesis . The molecule is relatively planar with idealized D2h symmetry .
-
Nanoparticle Research : Pd(acac)2 is used as a precursor for the preparation of monodisperse CuPd alloy nanoparticles (NPs) . A typical high-temperature organic solution phase protocol is used for this purpose .
-
Preparation of Complexes : Pd(acac)2 is used in the preparation of [(NHC)Pd(acac)L] complexes, where L=Me and NHC = N-heterocyclic carbene .
-
Photocatalytic Activity Enhancement : The surface modification of TiO2 using Pd(acac)2 as a metal-organic precursor has enhanced its photocatalytic activity under UV irradiation .
-
Formic Acid Dehydrogenation : Pd(acac)2 can be used to develop bimetallic alloy NP catalysts applicable in formic acid dehydrogenation .
-
Metal Enolate Complexes : Metal enolates are used in a plethora of catalyzed reactions. Several catalytic reactions have been highlighted to show where metal enolate complexes have played a significant role in recent years .
-
Building Blocks in Modern Organic Synthesis : Metal enolates are widely used as building blocks in modern organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABLLCDZHABSRT-FDGPNNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium bis(acetoacetonate) | |
CAS RN |
14024-61-4 | |
| Record name | Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium (II) di(4-oxopent-2-en-2-oate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




